molecular formula C16H12N4O4 B14936145 N-(4-nitrophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(4-nitrophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B14936145
M. Wt: 324.29 g/mol
InChI Key: JYPIOCZTHHESOY-UHFFFAOYSA-N
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Description

N-(4-NITROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-NITROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Acetylation: The final step involves the acetylation of the quinazolinone derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), sulfuric acid.

Major Products

    Oxidation: Nitroso derivatives, hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-NITROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other compounds in this class include 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.

    Nitroaromatic Compounds: Compounds such as nitrobenzene and 4-nitrophenol share the nitro group.

Uniqueness

N-(4-NITROPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE is unique due to the combination of the quinazolinone core and the nitro group, which may confer specific biological activities and chemical reactivity not seen in other compounds.

Properties

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H12N4O4/c21-15(18-11-5-7-12(8-6-11)20(23)24)9-19-10-17-14-4-2-1-3-13(14)16(19)22/h1-8,10H,9H2,(H,18,21)

InChI Key

JYPIOCZTHHESOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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